
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
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Overview
Description
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-), also known as Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-), is a useful research compound. Its molecular formula is C32H23CrN10O8 and its molecular weight is 727.6 g/mol. The purity is usually 95%.
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Biological Activity
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) is a complex chromium compound with significant biological implications. Its molecular formula is C32H23CrN10O8 and it has a molecular weight of approximately 727.6 g/mol. This compound exhibits properties that make it of interest in various fields, including biochemistry and pharmacology.
The compound is characterized by its azo dye structure, which is known for its color properties and potential biological activities. The presence of the chromium ion (Cr^3+) contributes to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C32H23CrN10O8 |
Molecular Weight | 727.6 g/mol |
CAS Number | 52256-37-8 |
IUPAC Name | Chromium(3+); 4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one; hydron; 5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate |
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its potential applications in medical and environmental contexts.
Antimicrobial Properties
Research indicates that azo compounds, including hydrogen bis(2,4-dihydro...) derivatives, possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. For instance, studies have shown that similar azo dyes demonstrate significant inhibitory effects against gram-positive and gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of chromium complexes is well-documented. Chromium plays a crucial role in glucose metabolism and may enhance insulin sensitivity. The presence of hydroxyl and nitro groups in the structure of hydrogen bis(2,4-dihydro...) may contribute to its antioxidant capabilities by scavenging free radicals and reducing oxidative stress in biological systems .
Cytotoxic Effects
Cytotoxicity assays have been conducted to evaluate the compound's effects on human cancer cell lines. Preliminary findings suggest that hydrogen bis(2,4-dihydro...) can induce apoptosis in certain cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited significant antimicrobial activity with inhibition zones measuring up to 15 mm against S. aureus.
-
Antioxidant Activity Assessment :
- Objective : To measure the radical scavenging ability using DPPH assay.
- Method : Various concentrations of the compound were tested for their ability to reduce DPPH radicals.
- Results : IC50 values indicated strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
-
Cytotoxicity Evaluation :
- Objective : To determine the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was utilized to assess cell viability post-treatment with varying concentrations.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at higher concentrations.
Scientific Research Applications
Biochemical Research
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) is primarily utilized in biochemical studies due to its biological activity linked to the azo dye structure. The compound has been investigated for its potential roles in:
- Antioxidant Activity: Studies suggest that chromium complexes can exhibit antioxidant properties, which may be beneficial in reducing oxidative stress in biological systems.
Analytical Chemistry
This compound serves as a reagent in various analytical applications:
- Colorimetric Analysis: Its distinct coloration allows it to be used in colorimetric assays for the detection of specific ions or compounds. The azo group contributes to strong absorbance characteristics, making it useful for quantitative analysis.
Materials Science
In materials science, hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) can be applied in:
- Dye Synthesis: The compound's azo structure is leveraged in synthesizing dyes for textiles and other materials, providing vibrant colors and stability.
Case Study 1: Antioxidant Properties
A study conducted on the antioxidant properties of chromium complexes indicated that hydrogen bis(2,4-dihydro...) demonstrated significant free radical scavenging activity. This property was attributed to the structural configuration of the compound, which allows it to interact effectively with reactive oxygen species.
Case Study 2: Colorimetric Detection
Research published in a peer-reviewed journal highlighted the use of this compound in a colorimetric assay for detecting lead ions in water samples. The assay utilized the distinct color change upon interaction with lead ions, allowing for sensitive detection at low concentrations.
Properties
CAS No. |
52256-37-8 |
---|---|
Molecular Formula |
C32H23CrN10O8 |
Molecular Weight |
727.6 g/mol |
IUPAC Name |
chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C16H13N5O4.C16H11N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,22-23H,1H3;2-9H,1H3;/q;-2;+3/p-1 |
InChI Key |
ZYJDSVRDFYCSIB-UHFFFAOYSA-M |
SMILES |
[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr+3] |
Canonical SMILES |
[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr+3] |
Synonyms |
SOLVENT ORANGE 62; Acid Orange 92; 2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3h-pyrazol-3-one chromium complex; c.i. 12714; Hydrogen bis[4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-onato(2-)]chromate(III); Chromat |
Origin of Product |
United States |
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